BMS-986020 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

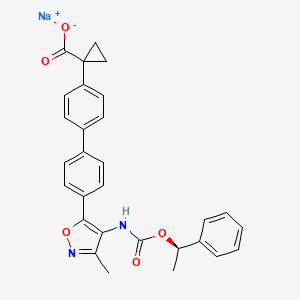

sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCOVTLBRMPIMY-FSRHSHDFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BMS-986020 Sodium in Idiopathic Pulmonary Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The disease is characterized by the inexorable replacement of healthy lung tissue with scar tissue, leading to a progressive decline in lung function and, ultimately, respiratory failure. While the precise etiology of IPF remains elusive, a growing body of evidence points to the pivotal role of the lysophosphatidic acid (LPA) signaling pathway in the pathogenesis of the disease. BMS-986020 sodium, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has emerged as a therapeutic agent that directly targets this key fibrotic pathway. This technical guide provides a comprehensive overview of the mechanism of action of BMS-986020 in IPF, detailing its effects from in vitro models to clinical trials.

The LPA-LPA1 Axis: A Central Mediator of Fibrosis

Lysophosphatidic acid is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. In the context of lung injury, LPA levels are significantly elevated in the bronchoalveolar lavage fluid of IPF patients.[1] The activation of LPA1 on various cell types, including fibroblasts, epithelial cells, and endothelial cells, triggers a cascade of pro-fibrotic events.[2][3] This signaling pathway is a critical link between initial lung injury and the subsequent aberrant wound healing response that characterizes IPF.[1]

Key pro-fibrotic processes mediated by LPA1 signaling include:

-

Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.[1][2]

-

Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.

-

Increased Vascular Permeability: LPA signaling can lead to vascular leak, contributing to the inflammatory and fibrotic microenvironment.[1][2]

-

Epithelial Cell Apoptosis: The LPA-LPA1 axis can induce the death of alveolar epithelial cells, further perpetuating the cycle of injury and repair.[2]

BMS-986020: A Targeted Antagonist of LPA1

BMS-986020 is a first-in-class, orally bioavailable small molecule that acts as a high-affinity antagonist of the LPA1 receptor.[4] By competitively binding to and blocking the LPA1 receptor, BMS-986020 effectively inhibits the downstream signaling cascade initiated by LPA. This targeted approach aims to disrupt the central pathogenic processes of IPF at a key molecular checkpoint.

Visualizing the Mechanism of Action

The following diagram illustrates the LPA1 signaling pathway in the context of IPF and the inhibitory action of BMS-986020.

Preclinical Evidence: The "Scar-in-a-Jar" Model

The anti-fibrotic potential of BMS-986020 was rigorously evaluated in preclinical models, including the innovative "Scar-in-a-Jar" in vitro fibrogenesis model.[5] This three-dimensional cell culture system utilizes macromolecular crowding to accelerate and enhance the deposition of a collagen-rich extracellular matrix by human lung fibroblasts, thereby mimicking the fibrotic process in a dish.[5]

Experimental Protocol: The "Scar-in-a-Jar" Assay

-

Cell Culture: Human lung fibroblasts are cultured in 48-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with GlutaMax, 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.[5]

-

Stimulation: Fibrogenesis is induced by the addition of LPA to the culture medium.[5]

-

Treatment: The inhibitory effect of BMS-986020 is assessed by co-incubating the cells with LPA and varying concentrations of the compound.[5]

-

Endpoint Analysis: The levels of biomarkers of collagen formation (e.g., PRO-C1, PRO-C3, PRO-C6), alpha-smooth muscle actin (α-SMA), and fibronectin (FBN-C) in the culture supernatant are measured to quantify the extent of fibrogenesis.[5]

In this model, BMS-986020 demonstrated a potent, dose-dependent inhibition of LPA-induced fibrogenesis.[5] This was evidenced by a significant reduction in the production of key fibrotic markers, providing a strong rationale for its clinical investigation in IPF.[5]

Visualizing the Experimental Workflow

Clinical Validation: The Phase 2 Trial (NCT01766817)

The efficacy and safety of BMS-986020 in patients with IPF were evaluated in a randomized, double-blind, placebo-controlled, multicenter Phase 2 clinical trial.[4] The study enrolled 143 patients who were randomized to receive placebo, 600 mg of BMS-986020 once daily (qd), or 600 mg of BMS-986020 twice daily (bid) for 26 weeks.[4] The primary endpoint was the rate of change in forced vital capacity (FVC) from baseline to week 26.[4]

Key Clinical Findings

Treatment with BMS-986020 at a dose of 600 mg twice daily resulted in a statistically significant slowing of the rate of FVC decline compared to placebo.[4] This demonstrated a clinically meaningful impact on a key measure of disease progression in IPF.

| Parameter | Placebo (n=47) | BMS-986020 600 mg qd (n=48) | BMS-986020 600 mg bid (n=48) |

| Rate of FVC Decline (L/26 weeks) | -0.134 | -0.089 | -0.042 |

| 95% Confidence Interval | -0.201 to -0.068 | -0.155 to -0.023 | -0.106 to 0.022 |

| P-value vs. Placebo | - | 0.22 | 0.049 |

Data sourced from Palmer et al., CHEST 2018.[4]

Impact on Biomarkers of Extracellular Matrix Turnover

A post-hoc analysis of the Phase 2 trial investigated the effect of BMS-986020 on a panel of serum biomarkers of ECM neo-epitopes, which reflect the dynamic processes of collagen formation and degradation.[5] Treatment with BMS-986020 led to a significant reduction in the levels of several of these biomarkers compared to placebo, providing further evidence of its anti-fibrotic activity.[3][5]

| Biomarker | Description | Change with BMS-986020 (600 mg bid) vs. Placebo at Week 26 |

| C1M | MMP-degraded type I collagen | Significantly Reduced |

| C3M | MMP-degraded type III collagen | Significantly Reduced |

| C4M | MMP-degraded type IV collagen | Significantly Reduced |

| C6M | MMP-degraded type VI collagen | Significantly Reduced |

| PRO-C1 | Type I collagen formation | Significantly Reduced |

| PRO-C3 | Type III collagen formation | No Significant Change |

| PRO-C4 | Type IV collagen formation | Significantly Reduced |

| PRO-C6 | Type VI collagen formation | No Significant Change |

| VICM | Citrullinated vimentin degradation (macrophage activity) | Significantly Reduced |

Data summarized from Decato et al., Respiratory Research 2022.[5]

These findings suggest that antagonism of LPA1 with BMS-986020 modulates the underlying pathology of IPF by reducing the excessive turnover of the extracellular matrix.[5]

Safety and Tolerability

While BMS-986020 demonstrated efficacy in slowing the decline of lung function, the Phase 2 clinical program was terminated prematurely due to hepatobiliary toxicity.[4] Dose-related elevations in hepatic enzymes were observed, and three cases of cholecystitis were deemed to be related to the study drug.[4] Subsequent investigations revealed that these off-target effects were likely due to the inhibition of bile acid transporters, a characteristic specific to the molecular structure of BMS-986020 and not a class effect of LPA1 antagonism.[6][7] This has led to the development of second-generation LPA1 antagonists with improved safety profiles.[8]

Conclusion

This compound represents a pioneering therapeutic approach to IPF by directly targeting the pro-fibrotic LPA-LPA1 signaling axis. Its mechanism of action, centered on the inhibition of LPA1-mediated fibroblast recruitment, proliferation, and ECM deposition, has been substantiated by both in vitro and clinical data. The significant reduction in the rate of FVC decline and the favorable modulation of ECM turnover biomarkers in a Phase 2 trial underscore the therapeutic potential of LPA1 antagonism in IPF. While the development of BMS-986020 was halted due to off-target hepatobiliary effects, the knowledge gained has been instrumental in advancing the field and has paved the way for the development of next-generation LPA1 antagonists with enhanced safety profiles, offering continued hope for patients with this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 7. nordicbioscience.com [nordicbioscience.com]

- 8. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Signaling Pathway Inhibition of BMS-986020 (AM152)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed for the treatment of idiopathic pulmonary fibrosis (IPF), it demonstrated efficacy in slowing lung function decline in a Phase 2 clinical trial. However, the trial was prematurely terminated due to hepatobiliary toxicity. This technical guide provides a comprehensive overview of the molecular mechanisms of BMS-986020, detailing its on-target inhibition of the LPA1 signaling pathway and its off-target effects that contribute to its toxicity profile. This document includes a thorough review of the downstream signaling cascades, quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of LPA1 in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA-LPA1 signaling axis is a critical mediator in the pathogenesis of fibrotic diseases, including IPF.[1] Activation of LPA1 on fibroblasts promotes their proliferation, migration, and differentiation into myofibroblasts, which are key effector cells in the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[2] Therefore, antagonizing the LPA1 receptor presents a promising therapeutic strategy for mitigating fibrotic processes.

On-Target Mechanism of Action: Inhibition of the LPA1 Signaling Pathway

BMS-986020 is a high-affinity antagonist of the LPA1 receptor. By binding to LPA1, it prevents the binding of LPA and the subsequent activation of downstream signaling cascades that drive fibrosis.

LPA1 Downstream Signaling

LPA1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of intracellular signaling pathways.[1][3] Inhibition of LPA1 by BMS-986020 blocks these downstream effects:

-

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is a central driver of fibroblast activation, stress fiber formation, and myofibroblast contraction.[4][5]

The culmination of these pathways leads to the transcription of pro-fibrotic genes, including those for collagen and other ECM components.[2][5]

Figure 1: LPA1 Receptor Signaling Pathway and Inhibition by BMS-986020.

Off-Target Activities and Hepatobiliary Toxicity

Despite its efficacy in targeting LPA1, the clinical development of BMS-986020 was halted due to observed hepatobiliary toxicity.[6] This toxicity is attributed to off-target inhibition of key bile acid transporters and mitochondrial function.[6][7]

Inhibition of Bile Acid Transporters

BMS-986020 has been shown to inhibit several critical transporters involved in bile acid homeostasis:[6]

-

Bile Salt Export Pump (BSEP; ABCB11): The primary transporter for the efflux of bile salts from hepatocytes into the bile canaliculi.

-

Multidrug Resistance-Associated Protein 4 (MRP4; ABCC4): A transporter involved in the basolateral efflux of bile acids and other organic anions.

-

Multidrug Resistance Protein 3 (MDR3; ABCB4): A phospholipid flippase essential for the secretion of phospholipids into bile.

The inhibition of these transporters leads to the intracellular accumulation of cytotoxic bile acids, cholestasis, and subsequent liver injury.

Mitochondrial Toxicity

In addition to transporter inhibition, BMS-986020 impairs mitochondrial function in human hepatocytes and cholangiocytes.[6][7] This includes the inhibition of basal and maximal respiration, ATP production, and a reduction in spare respiratory capacity. Mitochondrial dysfunction further exacerbates hepatocyte injury and contributes to the overall toxic profile of the compound.

Quantitative Data

The inhibitory activities of BMS-986020 against its on-target and off-target molecules have been quantified in various in vitro assays.

| Target | Assay Type | IC50 Value | Reference |

| On-Target | |||

| LPA1 Receptor | Radioligand Binding Assay | High Affinity (Specific value not publicly disclosed) | [8] |

| Off-Target | |||

| BSEP | Vesicular Transport Assay | 1.8 µM - 4.8 µM | [6][8] |

| MRP4 | Vesicular Transport Assay | 6.2 µM | [6][8] |

| MDR3 | Phospholipid Efflux Assay | 7.5 µM | [6][8] |

Table 1: In Vitro Inhibitory Activity of BMS-986020

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of BMS-986020.

"Scar-in-a-Jar" In Vitro Fibrogenesis Assay

This assay is used to assess the anti-fibrotic potential of compounds by measuring the deposition of extracellular matrix proteins by fibroblasts in a three-dimensional culture environment.

Objective: To quantify the effect of BMS-986020 on LPA-induced fibrogenesis.

Materials:

-

Human lung fibroblasts (e.g., from IPF patients or a commercial cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with GlutaMax

-

Fetal Bovine Serum (FBS)

-

Ficoll PM70 and PM400

-

L-Ascorbic acid

-

Lysophosphatidic acid (LPA)

-

BMS-986020

-

48-well plates

-

Primary antibodies against ECM proteins (e.g., collagen type I)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Culture: Culture human lung fibroblasts in DMEM supplemented with 10% FBS.

-

Seeding: Seed fibroblasts into 48-well plates at a density that allows them to reach confluence.

-

Serum Starvation: Once confluent, reduce the serum concentration to 0.4% FBS for 24 hours.

-

Treatment:

-

Prepare a "crowding medium" containing DMEM with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 50 µg/mL L-ascorbic acid.

-

Add BMS-986020 at various concentrations to the crowding medium.

-

Induce fibrogenesis by adding LPA (e.g., 10 µM) to the wells, with and without BMS-986020. Include a vehicle control.

-

-

Incubation: Incubate the plates for an extended period (e.g., 12 days), changing the medium with fresh compounds every 4 days.[9]

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with primary antibodies against ECM proteins.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear stain.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the ECM proteins, normalized to the cell number (determined by nuclear count).

-

Figure 2: Experimental Workflow for the "Scar-in-a-Jar" Assay.

BSEP Inhibition Assay (Vesicular Transport)

This assay measures the ability of a compound to inhibit the transport of a probe substrate into membrane vesicles expressing the BSEP transporter.

Objective: To determine the IC50 of BMS-986020 for BSEP inhibition.

Materials:

-

Membrane vesicles from Sf9 cells overexpressing human BSEP

-

Control membrane vesicles (without BSEP)

-

Radiolabeled BSEP substrate (e.g., [3H]-taurocholic acid)

-

ATP and AMP (as a negative control for ATP-dependent transport)

-

BMS-986020

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Vesicle Preparation: Prepare inside-out membrane vesicles from BSEP-expressing and control cells.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, radiolabeled substrate, and varying concentrations of BMS-986020.

-

Initiate Transport: Add ATP to the reaction mixture to initiate ATP-dependent transport. Use AMP in control wells.

-

Incubation: Incubate at 37°C for a short period (e.g., 5 minutes).

-

Stop Reaction: Stop the transport reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.

-

Quantification: Wash the filters, add scintillation fluid, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells.

-

Determine the percent inhibition of BSEP transport at each concentration of BMS-986020.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Mitochondrial Toxicity Assay (Oxygen Consumption Rate)

This assay assesses the impact of a compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) of live cells.

Objective: To evaluate the effect of BMS-986020 on mitochondrial function in hepatocytes.

Materials:

-

Primary human hepatocytes or a relevant cell line (e.g., HepG2)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Analyzer

-

Assay medium

-

BMS-986020

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of BMS-986020 for a defined period (e.g., 24 hours).

-

Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator.

-

OCR Measurement:

-

Place the cell culture plate in the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Sequentially inject mitochondrial stress test compounds to measure key parameters of mitochondrial function:

-

Oligomycin (ATP synthase inhibitor): Measures ATP-linked respiration.

-

FCCP (uncoupling agent): Measures maximal respiration.

-

Rotenone/antimycin A (Complex I and III inhibitors): Measures non-mitochondrial respiration.

-

-

-

Data Analysis:

-

The Seahorse software calculates the basal OCR, ATP production, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between BMS-986020-treated and vehicle-treated cells to determine the extent of mitochondrial toxicity.

-

Clinical Trial Insights (NCT01766817)

A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of BMS-986020 in patients with IPF.[10][11]

-

Primary Endpoint: The primary endpoint was the rate of decline in Forced Vital Capacity (FVC) over 26 weeks. The 600 mg twice-daily dose of BMS-986020 significantly slowed the rate of FVC decline compared to placebo.[10]

-

Biomarkers: A post-hoc analysis of the trial showed that treatment with BMS-986020 led to a significant reduction in serum levels of several ECM-neoepitope biomarkers, which are associated with the progression of IPF.[12][13]

-

Adverse Events: The trial was terminated early due to dose-related elevations in hepatic enzymes and cases of cholecystitis, consistent with the pre-clinical findings of hepatobiliary toxicity.[10][11]

Conclusion

BMS-986020 is a potent LPA1 antagonist that demonstrated anti-fibrotic efficacy by inhibiting the pro-fibrotic signaling pathways downstream of the LPA1 receptor. However, its clinical development was halted due to off-target effects, primarily the inhibition of bile acid transporters and mitochondrial function, leading to hepatobiliary toxicity. This case highlights the critical importance of thorough off-target liability screening in drug development. The detailed understanding of both the on-target and off-target pharmacology of BMS-986020 provides valuable insights for the future design of safer and more effective anti-fibrotic therapies. The experimental protocols detailed herein serve as a guide for the continued investigation of LPA1 antagonists and other potential anti-fibrotic agents.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. researchgate.net [researchgate.net]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preclinical Antifibrotic Efficacy of BMS-986020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathogenesis of fibrosis in multiple organs. By blocking the LPA1 receptor, BMS-986020 aims to inhibit the downstream signaling pathways that lead to fibroblast activation, proliferation, and excessive extracellular matrix deposition—the hallmarks of fibrotic diseases. Preclinical studies in various animal models have demonstrated the significant antifibrotic activity of BMS-986020, suggesting its potential as a therapeutic agent for fibrotic conditions affecting the lungs, liver, kidneys, and skin.[1][2] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways related to the antifibrotic activity of BMS-986020.

Mechanism of Action: Targeting the LPA-LPA1 Axis

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and organ dysfunction. LPA, acting through its G protein-coupled receptors, including LPA1, plays a crucial role in this process. The LPA-LPA1 signaling pathway is involved in multiple pro-fibrotic cellular responses, including fibroblast migration, proliferation, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis and impairing endothelial cell barrier function.[3] BMS-986020 competitively inhibits the binding of LPA to LPA1, thereby attenuating these pro-fibrotic cellular events.

In Vitro Antifibrotic Activity

The antifibrotic potential of BMS-986020 has been evaluated in vitro using the "Scar-in-a-Jar" model, a three-dimensional cell culture system that mimics the fibrotic microenvironment. In this assay, BMS-986020 demonstrated potent, dose-dependent inhibition of LPA-induced fibrogenesis.[4][5]

Quantitative Data from In Vitro "Scar-in-a-Jar" Model

| Biomarker | Treatment | Result | Reference |

| Collagen I | LPA Stimulation | Increased expression | [5] |

| Collagen I | LPA + BMS-986020 | Inhibition of LPA-induced expression | [5] |

| α-Smooth Muscle Actin (α-SMA) | LPA Stimulation | Increased expression | [5] |

| α-Smooth Muscle Actin (α-SMA) | LPA + BMS-986020 | Inhibition of LPA-induced expression | [5] |

| Fibronectin (FN-C) | LPA Stimulation | Increased levels | [5] |

| Fibronectin (FN-C) | LPA + BMS-986020 | Inhibition of LPA-induced levels | [5] |

| Pro-collagen I (PRO-C1) | LPA Stimulation | Increased levels | [5] |

| Pro-collagen I (PRO-C1) | LPA + BMS-986020 | Inhibition of LPA-induced levels | [5] |

| Pro-collagen III (PRO-C3) | LPA Stimulation | Increased levels | [5] |

| Pro-collagen III (PRO-C3) | LPA + BMS-986020 | Inhibition of LPA-induced levels | [5] |

| Pro-collagen VI (PRO-C6) | LPA Stimulation | Increased levels | [5] |

| Pro-collagen VI (PRO-C6) | LPA + BMS-986020 | Inhibition of LPA-induced levels | [5] |

Experimental Protocol: "Scar-in-a-Jar" Assay

The "Scar-in-a-Jar" assay is a pseudo-3D cell culture model that utilizes macromolecular crowding to accelerate extracellular matrix deposition by fibroblasts.[6]

Materials:

-

Human lung fibroblasts (or other fibroblast cell types)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Ficoll PM70 and Ficoll PM400

-

L-ascorbic acid 2-phosphate

-

Transforming growth factor-β1 (TGF-β1) or LPA as a pro-fibrotic stimulus

-

BMS-986020 or other test compounds

-

96-well plates

-

Antibodies for immunofluorescence staining (e.g., anti-collagen I, anti-α-SMA)

-

Fluorescent secondary antibodies and a nuclear counterstain (e.g., SYTOX Green)

-

High-content imaging system (e.g., IncuCyte S3)

Procedure:

-

Seed human dermal fibroblasts in 96-well plates and culture until confluent.

-

Induce fibrosis by treating the cells with a pro-fibrotic stimulus such as TGF-β1 or LPA in the presence of Ficoll and L-ascorbic acid for 72 hours.

-

For compound testing, pre-incubate the cells with BMS-986020 or other inhibitors for a specified period (e.g., 3 hours) before adding the pro-fibrotic stimulus.

-

After the incubation period, fix the cells with formaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Stain the cells with fluorescently labeled primary antibodies against fibrotic markers like collagen I and α-SMA.

-

Apply fluorescently labeled secondary antibodies and a nuclear counterstain.

-

Acquire images and quantify the fluorescence intensity using a high-content imaging system.

-

Normalize the fluorescence area to the nuclear count to determine the extent of extracellular matrix deposition and fibroblast activation.

Experimental Workflow for "Scar-in-a-Jar" Assay

Caption: Workflow of the "Scar-in-a-Jar" in vitro fibrosis assay.

Preclinical Antifibrotic Activity in Animal Models

BMS-986020 has demonstrated antifibrotic efficacy in a range of preclinical animal models, targeting various organs susceptible to fibrosis.[1]

Pulmonary Fibrosis: Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model that mimics many aspects of human idiopathic pulmonary fibrosis (IPF).[7]

| Parameter | Treatment Group | Result | Reference |

| Lung Fibrosis | Bleomycin + Vehicle | Increased lung fibrosis | |

| Lung Fibrosis | Bleomycin + BMS-986234 (30 mg/kg b.i.d.) | Significant reduction in lung fibrosis |

Animals:

-

Male C57BL/6 mice are commonly used.[9]

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal dose of bleomycin (e.g., 1-3 mg/kg) using a microsprayer for uniform lung distribution.[10]

-

A control group receives intratracheal saline.

Treatment:

-

Initiate treatment with BMS-986020 or vehicle at a specified time point after bleomycin administration (e.g., day 14, once fibrosis is established).[9]

-

Administer the compound orally (e.g., once or twice daily) for a defined period (e.g., 2 weeks).[9]

Endpoint Analysis:

-

At the end of the treatment period, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Histology: Stain lung sections with Masson's trichrome to assess collagen deposition and score the severity of fibrosis using the Ashcroft score.[9]

-

Biochemical Analysis: Measure hydroxyproline content in lung homogenates as a quantitative marker of collagen deposition.

-

Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue via qRT-PCR.

-

BALF Analysis: Perform total and differential cell counts to assess inflammation.

Experimental Workflow for Bleomycin-Induced Lung Fibrosis Model

Caption: Workflow for the bleomycin-induced lung fibrosis model.

Liver Fibrosis: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

The CCl4-induced liver fibrosis model is a widely used model that mimics the key features of human liver fibrosis, including inflammation, stellate cell activation, and extracellular matrix deposition.[11][12]

Animals:

-

Female C57BL/6J mice are often used.[11]

Induction of Fibrosis:

-

Administer carbon tetrachloride (CCl4) via intraperitoneal injection (e.g., twice a week for 4-8 weeks).[11][12] CCl4 is typically diluted in a vehicle like corn oil or olive oil.[13][14]

Treatment:

-

Initiate treatment with BMS-986020 or vehicle concurrently with or after the CCl4-induced injury has been established.

-

Administer the compound orally on a specified schedule.

Endpoint Analysis:

-

At the end of the study, collect blood and liver tissue.

-

Histology: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red or Masson's trichrome for collagen deposition.[12] Fibrosis can be scored using a system like the Ishak scale.[12]

-

Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[12] Determine hydroxyproline content in liver homogenates.[13]

-

Immunohistochemistry: Stain for markers of hepatic stellate cell activation, such as α-SMA.

-

Gene Expression: Analyze the expression of pro-fibrotic genes in liver tissue.

Experimental Workflow for CCl4-Induced Liver Fibrosis Model

Caption: Workflow for the CCl4-induced liver fibrosis model.

Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established and reproducible model of renal interstitial fibrosis, characterized by tubular injury, inflammation, and extracellular matrix deposition.[15][16]

Animals:

Induction of Fibrosis:

-

Anesthetize the animal.

-

Make a flank or midline abdominal incision to expose the kidney and ureter.

-

Ligate the left ureter at two points with silk suture. The contralateral (right) kidney serves as an internal control.

-

The sham-operated group undergoes the same surgical procedure without ureteral ligation.

Treatment:

-

Initiate treatment with BMS-986020 or vehicle at a specified time point, often immediately after the UUO surgery.

-

Administer the compound orally according to the study design.

Endpoint Analysis:

-

Sacrifice the animals at a predetermined time point (e.g., 7 or 14 days post-surgery).[17]

-

Collect kidney tissue for analysis.

-

Histology: Stain kidney sections with Masson's trichrome or Picrosirius Red to assess interstitial fibrosis.

-

Immunohistochemistry: Stain for markers of myofibroblast activation (α-SMA) and inflammation (e.g., F4/80 for macrophages).[17]

-

Gene Expression: Quantify the mRNA levels of pro-fibrotic and pro-inflammatory genes (e.g., Col1a1, Acta2, Tgf-β1, Ccl2).[17]

-

Biochemical Analysis: Measure kidney hydroxyproline content.

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model

Caption: Workflow for the unilateral ureteral obstruction (UUO) model.

Skin Fibrosis

Preclinical models of skin fibrosis, such as the bleomycin-induced scleroderma model, are used to evaluate the efficacy of antifibrotic agents for skin fibrotic diseases.

Signaling Pathways

The antifibrotic effects of BMS-986020 are mediated through the inhibition of the LPA1 receptor signaling cascade.

LPA1 Signaling Pathway in Fibrosis

Caption: LPA1 signaling cascade leading to fibrosis and its inhibition by BMS-986020.

Conclusion

The preclinical data for BMS-986020 provide a strong rationale for its development as an antifibrotic therapy. Through potent and selective antagonism of the LPA1 receptor, BMS-986020 effectively mitigates pro-fibrotic signaling and demonstrates significant efficacy in a variety of in vitro and in vivo models of organ fibrosis. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals in the field of fibrosis. Further investigation into the clinical application of LPA1 antagonists is warranted to translate these promising preclinical findings into effective treatments for patients with fibrotic diseases.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis [pubmed.ncbi.nlm.nih.gov]

- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. domainex.co.uk [domainex.co.uk]

- 7. The Bleomycin Model of Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 8. | BioWorld [bioworld.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 12. ipstherapeutique.com [ipstherapeutique.com]

- 13. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 14. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unilateral Ureter Obstruction Model - Creative Biolabs [creative-biolabs.com]

- 16. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gubra.dk [gubra.dk]

- 18. FFNT25 ameliorates unilateral ureteral obstruction-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of BMS-986020 Sodium in Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, lead to organ dysfunction and significant morbidity and mortality. A key pathway implicated in the pathogenesis of fibrosis is the lysophosphatidic acid (LPA) signaling axis, primarily through its receptor, LPA1. BMS-986020 sodium, a potent and selective antagonist of the LPA1 receptor, emerged as a promising therapeutic candidate for fibrotic conditions, particularly idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the target validation for BMS-986020, consolidating preclinical and clinical data, detailing key experimental protocols, and visualizing the core signaling pathways. While demonstrating clinical efficacy in a Phase 2 trial for IPF, the development of BMS-986020 was halted due to off-target hepatobiliary toxicity. This guide also delves into the mechanistic basis of this toxicity, offering valuable insights for the future development of LPA1-targeted therapies.

The LPA-LPA1 Signaling Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts pleiotropic effects on various cell types through its G protein-coupled receptors, of which LPA1 is a major subtype.[1] In the context of tissue injury and repair, the LPA-LPA1 signaling pathway plays a crucial pro-fibrotic role.[1][2][3] Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid of patients with IPF.[4][5]

Activation of the LPA1 receptor by LPA initiates a cascade of downstream signaling events that contribute to the key cellular processes of fibrosis.[5] This includes:

-

Fibroblast recruitment and migration: LPA is a potent chemoattractant for fibroblasts, drawing them to the site of injury.[4]

-

Fibroblast proliferation and survival: The LPA-LPA1 axis promotes the expansion of the fibroblast population and enhances their resistance to apoptosis.[1][3]

-

Myofibroblast differentiation: This pathway contributes to the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.

-

Extracellular matrix (ECM) deposition: LPA signaling stimulates the production of ECM components, such as collagen, by fibroblasts.

-

Vascular leak: LPA1 activation can increase endothelial permeability, contributing to tissue edema and inflammation.[4]

Given these multifaceted pro-fibrotic activities, inhibition of the LPA1 receptor presents a compelling therapeutic strategy for a range of fibrotic diseases.[1][2]

Signaling Pathway Diagram

Caption: LPA1 signaling pathway in fibrosis and the antagonistic action of BMS-986020.

BMS-986020: A Selective LPA1 Antagonist

BMS-986020 is an orally bioavailable small molecule developed as a selective antagonist of the LPA1 receptor.[3] Preclinical studies demonstrated its anti-fibrotic activity in various animal models of fibrosis, including those affecting the lung, skin, liver, and kidney.[6]

Quantitative Data Summary

The following tables summarize the key in vitro and clinical data for BMS-986020.

Table 1: In Vitro Activity of BMS-986020

| Parameter | Target/Assay | Value | Reference |

| On-Target Activity | |||

| Functional Antagonism (pKb) | LPA1 (Calcium Mobilization Assay) | ~8 | [7] |

| Off-Target Activity (Hepatobiliary Toxicity) | |||

| IC50 | Bile Salt Export Pump (BSEP) | 1.8 µM | [8] |

| IC50 | Multidrug Resistance-Associated Protein 3 (MRP3) | 22 µM | [8] |

| IC50 | Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 µM | [8] |

| IC50 | Multidrug Resistance Protein 3 (MDR3) | 7.5 µM | [8] |

| Inhibition | Mitochondrial Function (in human hepatocytes) | Observed at ≥10 µM | [8] |

Table 2: Phase 2 Clinical Trial Results in Idiopathic Pulmonary Fibrosis (NCT01766817)

| Parameter | Placebo (n=47) | BMS-986020 (600 mg BID, n=48) | P-value | Reference |

| Rate of FVC Decline over 26 weeks | -0.134 L | -0.042 L | 0.049 | [9] |

Key Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

Objective: To induce lung fibrosis in mice through the administration of bleomycin.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Bleomycin Administration:

-

Intratracheal Instillation: A single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is instilled directly into the trachea.

-

Oropharyngeal Aspiration: A non-invasive method where the bleomycin solution is placed in the back of the pharynx, and the mouse is held in a vertical position to allow for aspiration into the lungs.

-

-

Post-Procedure Monitoring: Monitor animals for recovery from anesthesia and for any signs of distress.

-

Study Duration: The fibrotic phase typically develops over 14 to 28 days post-bleomycin administration.

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Picrosirius red) to assess collagen deposition and fibrotic lesions. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: Lung tissue is homogenized and hydrolyzed to measure the total collagen content by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

-

Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.

-

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model

Caption: Workflow for the bleomycin-induced pulmonary fibrosis mouse model.

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This in vitro assay provides a high-throughput method to assess the anti-fibrotic potential of compounds by mimicking key aspects of the fibrotic process in a multi-well plate format. A post-hoc analysis of a phase 2 study of BMS-986020 utilized this model to further elucidate its antifibrotic mechanism.[7]

Objective: To quantify the deposition of extracellular matrix by fibroblasts in vitro and to assess the inhibitory effect of test compounds.

Methodology:

-

Cell Culture:

-

Seed primary human lung fibroblasts (or other relevant fibroblast cell lines) into 96-well plates and grow to confluence.

-

-

Induction of Fibrogenesis:

-

Replace the culture medium with a specialized "crowding" medium containing macromolecular crowding agents (e.g., Ficoll), ascorbic acid (a cofactor for collagen synthesis), and a pro-fibrotic stimulus such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA.

-

-

Compound Treatment:

-

Add the test compound (e.g., BMS-986020) to the wells at various concentrations prior to or concurrently with the pro-fibrotic stimulus.

-

-

Incubation: Incubate the plates for a defined period (typically 48-72 hours) to allow for ECM deposition.

-

Quantification of ECM Deposition:

-

Immunofluorescence: Fix and permeabilize the cells, then stain for key ECM proteins (e.g., collagen type I) and myofibroblast markers (e.g., alpha-smooth muscle actin, α-SMA) using specific fluorescently labeled antibodies.

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity or the area of deposited ECM, often normalized to cell number (e.g., by DAPI staining of nuclei).

-

Clinical Development and Rationale for Discontinuation

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01766817) was conducted to evaluate the efficacy and safety of BMS-986020 in patients with IPF.[9] The study demonstrated that BMS-986020 administered at 600 mg twice daily significantly slowed the rate of decline in forced vital capacity (FVC) over 26 weeks compared to placebo, meeting its primary efficacy endpoint.[9]

Despite this promising efficacy, the clinical development of BMS-986020 was terminated. The decision was based on the observation of dose-related elevations in hepatic enzymes and three cases of cholecystitis (inflammation of the gallbladder) that were deemed related to the study drug.[9]

Subsequent investigations revealed that the hepatobiliary toxicity of BMS-986020 was not a class effect of LPA1 antagonism but was specific to the molecular structure of BMS-986020.[8] The toxicity was attributed to off-target inhibition of key bile acid and phospholipid transporters, including the Bile Salt Export Pump (BSEP), and impairment of mitochondrial function in hepatocytes.[8] This understanding has paved the way for the development of second-generation LPA1 antagonists, such as BMS-986278, with improved safety profiles that are currently in clinical development.[3]

Logical Relationship of Clinical Development

Caption: Clinical development pathway and rationale for the discontinuation of BMS-986020.

Conclusion

The investigation of BMS-986020 provides a compelling case for the validation of the LPA1 receptor as a therapeutic target in fibrotic diseases. The clear efficacy signal in a Phase 2 trial for IPF underscores the potential of this pathway. However, the off-target toxicity of BMS-986020 highlights the critical importance of thorough preclinical safety profiling and medicinal chemistry efforts to optimize selectivity and minimize adverse effects. The knowledge gained from the BMS-986020 program has been instrumental in guiding the development of next-generation LPA1 antagonists with improved safety profiles, offering continued hope for patients with fibrotic diseases. This technical guide serves as a comprehensive resource for understanding the scientific rationale, experimental validation, and clinical journey of targeting the LPA1 receptor with BMS-986020.

References

- 1. Preclinical pharmacokinetics of MK-0974, an orally active calcitonin-gene related peptide (CGRP)-receptor antagonist, mechanism of dose dependency and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sfera.unife.it [sfera.unife.it]

- 5. selleckchem.com [selleckchem.com]

- 6. BMS 986020 - AdisInsight [adisinsight.springer.com]

- 7. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMS-986020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Pharmacodynamics of BMS-986020: A Technical Overview of a Potent LPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2] Developed by Bristol-Myers Squibb, this orally bioavailable small molecule reached Phase 2 clinical trials for IPF, demonstrating a potential to slow the decline in lung function.[2][3][4] However, its development was halted due to hepatobiliary toxicity, an effect later attributed to off-target inhibition of bile acid transporters rather than its primary mechanism of action.[5][6][7] This guide provides an in-depth technical examination of the pharmacodynamics of BMS-986020, detailing its mechanism of action, on-target and off-target activities, and the experimental protocols used for its characterization.

Mechanism of Action: LPA1 Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of cellular effects by activating its receptors, including LPA1.[8] The LPA1 receptor is coupled to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, which in turn activate downstream signaling pathways that promote cell proliferation, migration, and survival, as well as cytoskeletal changes.[8][9][10] In the context of fibrosis, LPA1 signaling is known to mediate the pro-fibrotic activities of fibroblasts, including their recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition.[11][12]

BMS-986020 acts as a competitive antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting its downstream effects.[5] This antagonism has been demonstrated to have anti-fibrotic effects in preclinical models of fibrosis in various organs, including the lung, skin, liver, and kidney.[1][5]

LPA1 Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway and the point of intervention by BMS-986020.

Caption: LPA1 signaling pathway and antagonism by BMS-986020.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of BMS-986020 has been characterized through a variety of in vitro assays, revealing both its high-affinity for the LPA1 receptor and significant off-target activity against key hepatic transporters.

On-Target Activity: LPA1 Antagonism

| Assay Type | System | Parameter | Value | Reference |

| Calcium Mobilization | CHO cells expressing human LPA1 | pKB | ~8 | [13] |

| Dynamic Mass Redistribution (DMR) | CHO cells expressing human LPA1 | pEC50 (as inverse agonist) | 7.06 | [13][14] |

Off-Target Activity: Transporter Inhibition

The hepatobiliary toxicity observed in clinical trials was linked to the inhibition of several bile acid and phospholipid transporters.

| Transporter | Assay System | Parameter | Value (μM) | Reference |

| Bile Salt Export Pump (BSEP) | Cell-free assay / Membrane vesicles | IC50 | 1.8 - 4.8 | [6][7][15][16] |

| Multidrug Resistance-Associated Protein 4 (MRP4) | Cell-free assay | IC50 | 6.2 | [6][7][15][16] |

| Multidrug Resistance Protein 3 (MDR3) | Cell-free assay | IC50 | 7.5 | [6][7][15][16] |

| Multidrug Resistance-Associated Protein 3 (MRP3) | Not specified | IC50 | 22 | [6][7] |

Key Experimental Protocols

A summary of the key experimental methodologies used to characterize the pharmacodynamics of BMS-986020 is provided below.

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This assay is a three-dimensional cell culture model that mimics the fibrotic process in vitro.

-

Objective: To assess the anti-fibrotic potential of BMS-986020 by measuring its effect on collagen production and deposition by fibroblasts.

-

Methodology:

-

Human lung fibroblasts are cultured in a multi-well plate.

-

The culture medium is supplemented with macromolecular crowding agents (e.g., Ficoll) to enhance extracellular matrix (ECM) deposition.[6]

-

Fibroblasts are stimulated with a pro-fibrotic agent, such as lysophosphatidic acid (LPA) or transforming growth factor-beta 1 (TGF-β1), to induce a fibrotic phenotype.

-

Cells are co-incubated with varying concentrations of BMS-986020.

-

After a defined incubation period, the supernatant is collected for the analysis of ECM-neoepitope biomarkers (e.g., PRO-C1, PRO-C3, PRO-C6), and the cell layer can be analyzed for markers of fibrosis such as α-smooth muscle actin (α-SMA).[6]

-

-

Endpoint: Reduction in the levels of biomarkers of collagen formation and other fibrotic markers in the presence of BMS-986020.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the LPA-induced increase in intracellular calcium, a key downstream event of LPA1 activation via Gαq/11.

-

Objective: To quantify the potency of BMS-986020 as an LPA1 antagonist.

-

Methodology:

-

Cells stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with various concentrations of BMS-986020.

-

LPA is added to stimulate the LPA1 receptor, leading to an increase in intracellular calcium, which is detected as a change in fluorescence.

-

The inhibitory effect of BMS-986020 is measured by the reduction in the LPA-induced fluorescence signal.

-

-

Endpoint: Calculation of the IC50 or pKB value for BMS-986020.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the global cellular response to receptor activation in real-time.

-

Objective: To characterize the pharmacological activity of BMS-986020 at the LPA1 receptor.

-

Methodology:

-

CHO cells stably expressing the human LPA1 receptor are cultured on a biosensor-integrated microplate.

-

A baseline optical reading is established.

-

BMS-986020 is added to the cells, and any change in the optical signal is recorded. A negative shift in the signal indicates inverse agonist activity.

-

To assess antagonist activity, cells are pre-incubated with BMS-986020, followed by the addition of LPA. The ability of BMS-986020 to block the LPA-induced signal is measured.

-

-

Endpoint: Characterization of BMS-986020 as an antagonist or inverse agonist and determination of its potency (pEC50 or pA2). Recent studies have characterized BMS-986020 as an inverse agonist in DMR assays.[13][17]

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the BSEP transporter, which is crucial for bile acid homeostasis.

-

Objective: To determine the IC50 of BMS-986020 for BSEP inhibition.

-

Methodology:

-

Membrane vesicles from insect or mammalian cells overexpressing human BSEP are used.

-

The vesicles are incubated with a radiolabeled or fluorescent BSEP substrate (e.g., taurocholate) in the presence of ATP to energize the transporter.

-

Varying concentrations of BMS-986020 are included in the incubation to assess its inhibitory effect on substrate transport into the vesicles.

-

The amount of substrate transported into the vesicles is quantified after separating the vesicles from the incubation medium by rapid filtration.

-

-

Endpoint: Calculation of the IC50 value for BSEP inhibition by BMS-986020.

Experimental Workflow for Preclinical to Clinical Translation

The following diagram outlines the general workflow from preclinical characterization to clinical evaluation for a compound like BMS-986020.

Caption: Generalized drug development workflow for BMS-986020.

Clinical Pharmacodynamics in Idiopathic Pulmonary Fibrosis

A Phase 2 clinical trial (NCT01766817) evaluated the safety and efficacy of BMS-986020 in patients with IPF.[2][3][18]

-

Design: A randomized, double-blind, placebo-controlled trial where patients received 600 mg of BMS-986020 once daily, 600 mg twice daily, or a placebo for 26 weeks.[2][18]

-

Primary Endpoint: Rate of change in forced vital capacity (FVC) from baseline.[2][18]

-

Key Findings:

-

Adverse Events: The study was terminated prematurely due to dose-related elevations in hepatic enzymes and cases of cholecystitis, which were attributed to the off-target inhibition of bile acid transporters.[2][5]

Conclusion

BMS-986020 is a well-characterized LPA1 antagonist with demonstrated anti-fibrotic activity in both preclinical models and a Phase 2 clinical trial in patients with IPF. Its on-target pharmacodynamics, centered on the potent and selective blockade of the LPA1 receptor, validated this pathway as a therapeutic target for fibrotic diseases. However, the significant off-target activity of BMS-986020, particularly the inhibition of BSEP and other bile acid transporters, led to hepatobiliary toxicity and the discontinuation of its clinical development. This case serves as a critical example in drug development, highlighting the importance of thorough off-target liability screening to ensure the safety of targeted therapies. The insights gained from the study of BMS-986020 have paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.

References

- 1. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A serologically assessed neo-epitope biomarker of cellular fibronectin degradation is related to pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The "Scar-in-a-Jar" Fibrogenesis Model for Evaluating BMS-986020

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. The "Scar-in-a-Jar" in vitro model is a powerful tool that recapitulates key aspects of fibrogenesis, providing a platform for screening and evaluating anti-fibrotic compounds. This document provides detailed application notes and protocols for utilizing the "Scar-in-a-Jar" model to assess the efficacy of BMS-986020, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] BMS-986020 has been investigated for its anti-fibrotic properties by targeting this pathway.[4][5]

Mechanism of Action: BMS-986020 and the LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptor LPA1, triggers a cascade of intracellular signaling events. This signaling pathway plays a crucial role in fibroblast recruitment, proliferation, and activation into myofibroblasts, which are the primary cells responsible for excessive ECM deposition in fibrosis. The LPA-LPA1 axis promotes the expression of pro-fibrotic factors, such as connective tissue growth factor (CTGF), and enhances the deposition of ECM components like collagen.

BMS-986020 acts as a selective antagonist of the LPA1 receptor, thereby inhibiting the downstream signaling cascade initiated by LPA. By blocking this pathway, BMS-986020 can effectively reduce fibroblast activation and subsequent collagen production, as demonstrated in various preclinical models of fibrosis.

Below is a diagram illustrating the LPA1 signaling pathway and the inhibitory action of BMS-986020.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of BMS-986020 on fibrotic markers.

Table 1: In Vitro Efficacy of BMS-986020 in the "Scar-in-a-Jar" Model

| Parameter | Condition | Effect of BMS-986020 | Reference |

| LPA1-induced Fibrogenesis | Human Lung Fibroblasts | Potent inhibition | |

| ECM Formation | Human Lung Fibroblasts | IC100 of 100–500 nM | |

| Collagen Production | Human Lung Fibroblasts | Significant reduction in response to LPA | |

| Fibronectin (FBN-C) Production | Human Lung Fibroblasts | Markedly inhibited |

Table 2: Clinical Trial Data for BMS-986020 in Idiopathic Pulmonary Fibrosis (Phase 2, NCT01766817)

| Parameter | Placebo | BMS-986020 (600 mg QD) | BMS-986020 (600 mg BID) | p-value (vs Placebo) | Reference |

| Change in Quantitative Lung Fibrosis (QLF) Score (%) | |||||

| Patients with ≥2% improvement | 5% | 15% | 27% | 0.08 (QD), 0.0098 (BID) | |

| Forced Vital Capacity (FVC) Decline | |||||

| Rate of decline | - | - | Significantly slowed | - |

Experimental Protocols

"Scar-in-a-Jar" Assay for Evaluating BMS-986020

This protocol is adapted from methodologies used to assess the anti-fibrotic effects of compounds in a pseudo-3D in vitro environment that mimics tissue fibrosis.

Objective: To quantify the effect of BMS-986020 on collagen deposition by activated human lung fibroblasts.

Materials:

-

Human lung fibroblasts (e.g., from IPF patients or cell lines like WI-38)

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax

-

Fetal Bovine Serum (FBS)

-

L-ascorbic acid 2-phosphate

-

Ficoll PM70 and PM400 (for macromolecular crowding)

-

Recombinant human TGF-β1

-

BMS-986020

-

Lysophosphatidic acid (LPA)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Tween-20 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-collagen type I antibody

-

Secondary antibody: fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., Hoechst)

-

96-well imaging plates

Experimental Workflow Diagram:

Procedure:

-

Cell Seeding (Day 1):

-

Culture human lung fibroblasts in DMEM supplemented with 10% FBS.

-

Seed the fibroblasts into 96-well imaging plates at a density that allows them to reach confluence by the next day.

-

-

Compound Treatment and Stimulation (Day 2):

-

Replace the culture medium with fresh medium containing a lower serum concentration (e.g., 0.5-2% FBS).

-

Add varying concentrations of BMS-986020 or vehicle control to the appropriate wells.

-

Pre-incubate the cells with the compound for 3 hours.

-

Prepare a stimulation cocktail containing:

-

TGF-β1 (e.g., 1-5 ng/mL) to induce myofibroblast differentiation.

-

LPA to stimulate the LPA1 pathway.

-

L-ascorbic acid 2-phosphate (e.g., 50 µg/mL) as a co-factor for collagen synthesis.

-

A mixture of Ficoll PM70 and PM400 to create macromolecular crowding, which enhances ECM deposition.

-

-

Add the stimulation cocktail to the wells.

-

-

Incubation (Days 2-5):

-

Incubate the plates for 72 hours at 37°C and 5% CO2 to allow for ECM deposition.

-

-

Immunofluorescence Staining and Imaging (Day 5):

-

Carefully wash the wells with PBS.

-

Fix the cells and the deposited ECM with 4% paraformaldehyde for 15-20 minutes.

-

Wash the wells with PBS.

-

Permeabilize the cells with 0.1% Tween-20 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against collagen type I overnight at 4°C.

-

Wash the wells with PBS.

-

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1-2 hours at room temperature, protected from light.

-

Wash the wells with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the area and intensity of the collagen I fluorescence to determine the extent of ECM deposition.

-

Use the nuclear stain to count the number of cells per well to normalize the collagen deposition data and assess cell viability.

-

Conclusion

The "Scar-in-a-Jar" model provides a robust and physiologically relevant in vitro system to study fibrogenesis and evaluate the efficacy of anti-fibrotic agents like BMS-986020. By mimicking the crowded microenvironment of tissues and utilizing pro-fibrotic stimuli, this assay allows for the quantification of ECM deposition, a key hallmark of fibrosis. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of LPA1 antagonists in the context of fibrotic diseases.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 3. scripps.edu [scripps.edu]

- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 5. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Assessing BMS-986020 Efficacy on Collagen Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of BMS-986020, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in modulating collagen deposition. The methodologies described herein are applicable to preclinical and clinical research settings for evaluating the anti-fibrotic potential of this compound.

Introduction to BMS-986020 and its Anti-fibrotic Mechanism

BMS-986020 is an investigational drug that targets the LPA1 receptor, a key mediator in the pathogenesis of fibrotic diseases.[1][2][3] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1 on fibroblasts, promotes their proliferation, migration, and differentiation into myofibroblasts. These activated cells are the primary producers of extracellular matrix (ECM) components, including collagen. In fibrotic conditions, excessive LPA-LPA1 signaling leads to uncontrolled collagen deposition and tissue scarring.[4] By antagonizing the LPA1 receptor, BMS-986020 aims to inhibit these pro-fibrotic cellular processes, thereby reducing collagen synthesis and deposition.[1][5]

A phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) demonstrated that BMS-986020 significantly slowed the decline of forced vital capacity (FVC), a key measure of lung function.[6][7] Furthermore, post-hoc analysis of this trial revealed that treatment with BMS-986020 led to a reduction in serum biomarkers of ECM turnover, indicating a direct impact on collagen dynamics.[1][5] In vitro studies using a "Scar-in-a-Jar" fibrogenesis model further confirmed that BMS-986020 potently inhibits LPA-induced collagen production.[1][5]

I. In Vitro Assessment of BMS-986020 Efficacy

A. "Scar-in-a-Jar" Fibrogenesis Model

This model provides a robust in vitro system to assess the direct anti-fibrotic effects of BMS-986020 on fibroblast activation and collagen production.

Experimental Workflow:

Caption: Workflow for the "Scar-in-a-Jar" in vitro fibrogenesis model.

Protocol:

-

Cell Culture: Culture primary human lung fibroblasts in appropriate growth medium until they reach approximately 80% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of BMS-986020 or vehicle control for 1 hour.

-

Stimulate the cells with a pro-fibrotic agent, such as LPA (lysophosphatidic acid), in the continued presence of BMS-986020 or vehicle.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for collagen production and secretion.

-

Sample Collection:

-

Collect the cell culture supernatant for analysis of secreted collagen.

-

Lyse the cells to extract total protein for analysis of cellular markers of fibrosis.

-

-

Analysis:

-

Collagen Secretion: Quantify the levels of pro-collagen type I (PRO-C1), pro-collagen type III (PRO-C3), and pro-collagen type VI (PRO-C6) in the supernatant using specific ELISAs.

-

Myofibroblast Differentiation: Assess the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, in the cell lysates by Western blotting.

-

Data Presentation:

| Treatment Group | PRO-C1 (ng/mL) | PRO-C3 (ng/mL) | PRO-C6 (ng/mL) | α-SMA Expression (Fold Change) |

| Vehicle Control | Baseline | Baseline | Baseline | Baseline |

| LPA Alone | Increased | Increased | Increased | Increased |

| LPA + BMS-986020 (Low Dose) | Reduced | Reduced | Reduced | Reduced |

| LPA + BMS-986020 (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

B. Hydroxyproline Assay

This colorimetric assay quantifies the total collagen content in cell cultures or tissue homogenates by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[8][9][10]

Experimental Workflow:

References

- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Quantification of BMS-986020 in Human Plasma by LC-MS/MS

Introduction

BMS-986020 is an investigational antagonist of the lysophosphatidic acid receptor 1 (LPA1) that was evaluated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The LPA1 pathway is implicated in the etiology of IPF, making it a therapeutic target.[2] Clinical trials with BMS-986020 were terminated due to hepatobiliary toxicity.[2] Accurate and precise quantification of BMS-986020 in biological matrices is essential for pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMS-986020 in human plasma. While specific, validated methods for BMS-986020 are not publicly available, this application note outlines a robust and reliable approach based on established bioanalytical principles for small molecules.

Signaling Pathway of LPA1 Receptor Activation and Inhibition by BMS-986020

Caption: LPA1 receptor signaling pathway and its inhibition by BMS-986020.

Experimental Workflow for Sample Analysis

Caption: General experimental workflow for the quantification of BMS-986020 in plasma.

Detailed Experimental Protocols

Materials and Reagents

-

BMS-986020 reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)